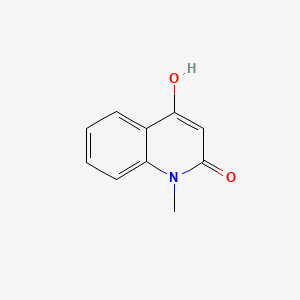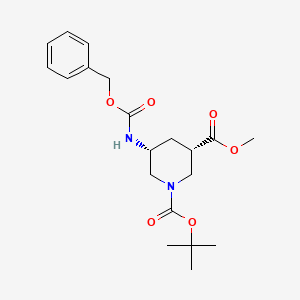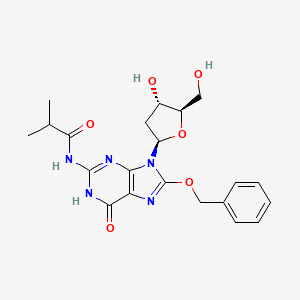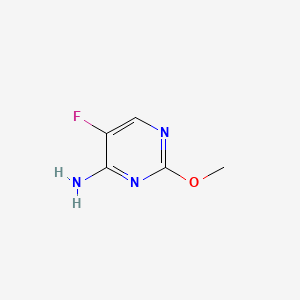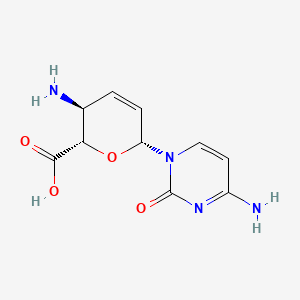
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid is a nitrogenous base derived from pyrimidine that occurs in nucleic acids, the heredity-controlling components of all living cells. It is one of the four main nucleotide bases found in DNA and RNA, along with adenine, guanine, and thymine (uracil in RNA). This compound plays a crucial role in genetic coding and the transmission of genetic information .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid can be synthesized chemically through various methods. One common method involves the cyclization of urea with β-aminoacrylonitrile or the hydrolysis of 2-amino-4,6-dichloropyrimidine . Another method includes mixing sodium ethoxide, dimethylbenzene, and carbamide, followed by stirring and dropping 3,3-diethoxy propionitrile, controlling the temperature, and back-flow reacting .
Industrial Production Methods
The industrial production of cytosinine involves a simplified process where urea and an alkoxide are reacted and freed from the solvent used. This is followed by a reaction with other reagents to produce cytosinine . The process is cost-effective and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form uracil.
Reduction: Reduction reactions can modify cytosinine to form different derivatives.
Substitution: Substitution reactions can occur at different positions on the cytosinine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include uracil, 5-methylcytosine, and other cytosinine derivatives .
Applications De Recherche Scientifique
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various nucleotides and nucleosides.
Biology: Plays a crucial role in genetic coding and the transmission of genetic information.
Medicine: Used in the development of antiviral and anticancer drugs.
Industry: Used in the production of various biochemical reagents and diagnostic tools.
Mécanisme D'action
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid exerts its effects by forming complementary base pairs with guanine in DNA and RNA. This pairing helps maintain the structure of the double helix in DNA and ensures accurate genetic coding and transmission . This compound can also undergo methylation, which plays a role in gene regulation and epigenetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to cytosinine include:
- Adenine
- Guanine
- Thymine
- Uracil
Uniqueness
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid is unique due to its ability to form three hydrogen bonds with guanine, contributing to the stability of the DNA molecule. Its modifications, such as methylation, play crucial roles in gene regulation and epigenetics, distinguishing it from other nucleotide bases .
Propriétés
Numéro CAS |
1860-84-0 |
|---|---|
Formule moléculaire |
C10H12N4O4 |
Poids moléculaire |
252.23 |
Nom IUPAC |
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C10H12N4O4/c11-5-1-2-7(18-8(5)9(15)16)14-4-3-6(12)13-10(14)17/h1-5,7-8H,11H2,(H,15,16)(H2,12,13,17)/t5-,7+,8-/m0/s1 |
Clé InChI |
BCIARWGCSQRQRH-ARDNSNSESA-N |
SMILES |
C1=CC(OC(C1N)C(=O)O)N2C=CC(=NC2=O)N |
Synonymes |
cytosinine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


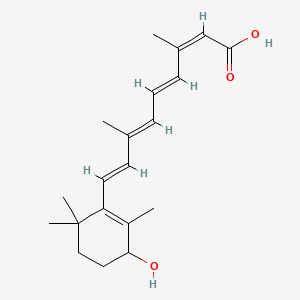
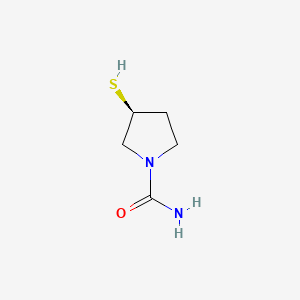
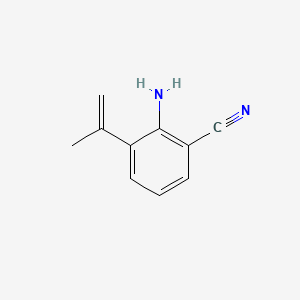
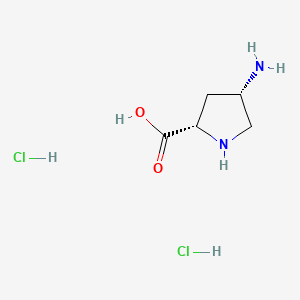
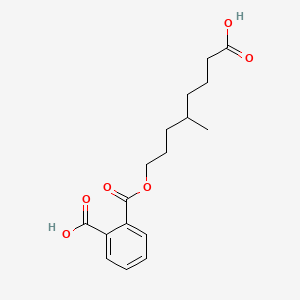

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)
